2-(3-Buten-2-yloxy)aniline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(3-Buten-2-yloxy)aniline is an organic compound that belongs to the class of aromatic amines It consists of an aniline moiety substituted with a 3-buten-2-yloxy group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Buten-2-yloxy)aniline can be achieved through several methods. One common approach involves the nucleophilic substitution reaction of aniline with 3-buten-2-ol in the presence of a suitable base. The reaction typically proceeds under mild conditions, with the base facilitating the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction efficiency and yield. The process may also incorporate advanced purification techniques, such as distillation or chromatography, to ensure the high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2-(3-Buten-2-yloxy)aniline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinone derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: The aromatic ring of this compound can undergo electrophilic substitution reactions, such as nitration and halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Electrophilic substitution reactions often require catalysts like iron(III) chloride or aluminum chloride.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Amine derivatives.
Substitution: Nitro or halogenated derivatives.
Scientific Research Applications
2-(3-Buten-2-yloxy)aniline has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound can be employed in the study of enzyme-catalyzed reactions involving aromatic amines.
Industry: Utilized in the production of dyes, pigments, and polymers.
Mechanism of Action
The mechanism of action of 2-(3-Buten-2-yloxy)aniline involves its interaction with specific molecular targets. The compound can act as a nucleophile in various chemical reactions, facilitating the formation of new chemical bonds. Additionally, its aromatic nature allows it to participate in π-π interactions with other aromatic compounds, influencing its reactivity and binding properties.
Comparison with Similar Compounds
Similar Compounds
3-(Butan-2-yloxy)aniline: Similar in structure but with a butan-2-yloxy group instead of a 3-buten-2-yloxy group.
2-(Prop-2-yn-1-yloxy)aniline: Contains a prop-2-yn-1-yloxy group, leading to different reactivity and applications.
4-(Pent-2-yn-1-yloxy)quinolin-3-amine: Another related compound with a different substitution pattern.
Uniqueness
2-(3-Buten-2-yloxy)aniline is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications in organic synthesis and materials science.
Properties
CAS No. |
468084-46-0 |
---|---|
Molecular Formula |
C10H13NO |
Molecular Weight |
163.22 g/mol |
IUPAC Name |
2-but-3-en-2-yloxyaniline |
InChI |
InChI=1S/C10H13NO/c1-3-8(2)12-10-7-5-4-6-9(10)11/h3-8H,1,11H2,2H3 |
InChI Key |
YHPDSSJEATUVJQ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C=C)OC1=CC=CC=C1N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.